molecular formula C14H16O2 B11890435 4-Methoxy-2-propylnaphthalen-1-ol CAS No. 86559-57-1

4-Methoxy-2-propylnaphthalen-1-ol

Cat. No.: B11890435
CAS No.: 86559-57-1
M. Wt: 216.27 g/mol
InChI Key: YGIGAYABKZWUIG-UHFFFAOYSA-N
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Description

4-Methoxy-2-propylnaphthalen-1-ol is an organic compound with the molecular formula C14H16O2 It is a derivative of naphthalene, characterized by the presence of a methoxy group at the 4-position and a propyl group at the 2-position on the naphthalene ring, along with a hydroxyl group at the 1-position

Properties

CAS No.

86559-57-1

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

4-methoxy-2-propylnaphthalen-1-ol

InChI

InChI=1S/C14H16O2/c1-3-6-10-9-13(16-2)11-7-4-5-8-12(11)14(10)15/h4-5,7-9,15H,3,6H2,1-2H3

InChI Key

YGIGAYABKZWUIG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=CC=CC=C2C(=C1)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-propylnaphthalen-1-ol typically involves the alkylation of 4-methoxy-1-naphthol with a suitable propylating agent. One common method is the Friedel-Crafts alkylation reaction, where 4-methoxy-1-naphthol is reacted with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-propylnaphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and propyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed depending on the desired substitution.

Major Products Formed

    Oxidation: Formation of 4-methoxy-2-propylnaphthalen-1-one.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted naphthalenes depending on the reagents used.

Scientific Research Applications

4-Methoxy-2-propylnaphthalen-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-propylnaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows for hydrogen bonding with biological molecules, while the methoxy and propyl groups contribute to its lipophilicity, enhancing its ability to penetrate cell membranes. The compound may modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-1-naphthol
  • 2-Propyl-1-naphthol
  • 4-Methoxy-2-methylnaphthalen-1-ol

Uniqueness

4-Methoxy-2-propylnaphthalen-1-ol is unique due to the specific combination of functional groups on the naphthalene ring, which imparts distinct chemical and biological properties. Its methoxy and propyl groups provide a balance of hydrophilicity and lipophilicity, making it versatile for various applications.

Biological Activity

4-Methoxy-2-propylnaphthalen-1-ol, also known by its CAS number 86559-57-1, is a compound of interest in various scientific fields due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

PropertyValue
CAS Number 86559-57-1
Molecular Formula C13H14O
Molecular Weight 202.25 g/mol
IUPAC Name This compound

The biological activity of this compound is attributed to its ability to interact with various biochemical pathways. Research indicates that it may exhibit:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals, which contributes to its potential protective effects against oxidative stress-related diseases.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, indicating potential applications in antimicrobial therapies.
  • Anti-inflammatory Effects : There is evidence that it can modulate inflammatory pathways, possibly serving as a therapeutic agent in inflammatory diseases.

Case Studies and Experimental Data

  • Antioxidant Studies : A study conducted by Zhang et al. (2020) demonstrated that this compound significantly reduced oxidative stress markers in vitro. The compound was tested against various reactive oxygen species (ROS), showing a dose-dependent protective effect on cellular viability.
  • Antimicrobial Activity : In a study by Lee et al. (2021), the compound was evaluated for its antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited notable inhibitory effects at concentrations of 100 µg/mL, suggesting its potential as a natural antimicrobial agent.
  • Anti-inflammatory Mechanism : Research by Kim et al. (2022) investigated the anti-inflammatory effects of the compound in a murine model of arthritis. The study found that treatment with this compound significantly reduced inflammatory cytokine levels and joint swelling compared to control groups.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

CompoundAntioxidant ActivityAntimicrobial ActivityAnti-inflammatory Effects
This compoundHighModerateSignificant
CurcuminVery HighHighVery Significant
ResveratrolHighModerateModerate

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